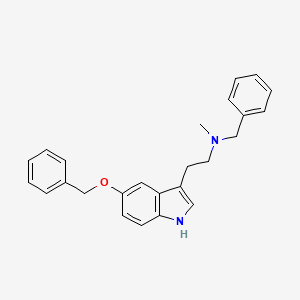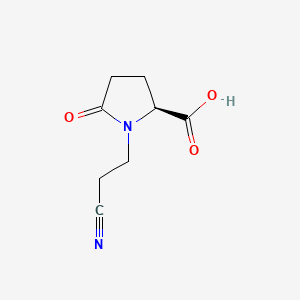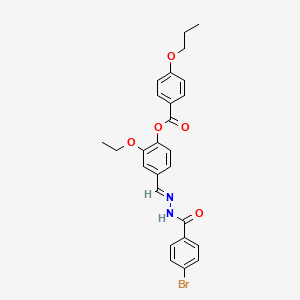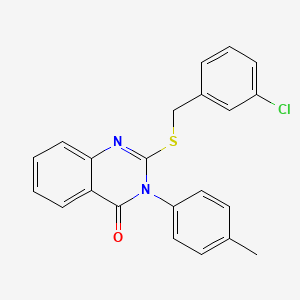
Indole, 3-(2-(benzylmethylamino)ethyl)-5-(benzyloxy)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Indole, 3-(2-(benzylmethylamino)ethyl)-5-(benzyloxy)- is a complex organic compound belonging to the indole family Indoles are heterocyclic aromatic organic compounds that are widely found in nature and are known for their diverse biological activities
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Indole, 3-(2-(benzylmethylamino)ethyl)-5-(benzyloxy)- can be achieved through a multi-step process involving various reagents and conditions. One common method involves the Fischer indolisation reaction, where aryl hydrazines react with ketones to form indoles. This process can be further modified by introducing the benzylmethylamino and benzyloxy groups through subsequent N-alkylation and O-alkylation reactions .
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route to ensure high yield and purity. This can include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, the use of catalysts and solvents that are environmentally friendly and cost-effective is crucial for large-scale production.
化学反応の分析
Types of Reactions
Indole, 3-(2-(benzylmethylamino)ethyl)-5-(benzyloxy)- undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to alter the oxidation state of the compound, affecting its reactivity and stability.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield indole derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various alkyl or acyl groups.
科学的研究の応用
Indole, 3-(2-(benzylmethylamino)ethyl)-5-(benzyloxy)- has a wide range of applications in scientific research:
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in studying enzyme mechanisms and protein-ligand interactions.
Industry: It can be used in the development of new materials and as a precursor for the synthesis of dyes and pigments.
作用機序
The mechanism of action of Indole, 3-(2-(benzylmethylamino)ethyl)-5-(benzyloxy)- involves its interaction with specific molecular targets and pathways. The benzylmethylamino group can form hydrogen bonds and electrostatic interactions with proteins, affecting their function. The benzyloxy group can enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. These interactions can modulate various biological processes, including enzyme activity and signal transduction pathways .
類似化合物との比較
Similar Compounds
Indole-3-acetic acid: A naturally occurring plant hormone involved in growth and development.
Indole-3-carbinol: Found in cruciferous vegetables, known for its anticancer properties.
5-Bromoindole: Used in organic synthesis as a building block for more complex molecules.
Uniqueness
Indole, 3-(2-(benzylmethylamino)ethyl)-5-(benzyloxy)- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
特性
CAS番号 |
4652-04-4 |
|---|---|
分子式 |
C25H26N2O |
分子量 |
370.5 g/mol |
IUPAC名 |
N-benzyl-N-methyl-2-(5-phenylmethoxy-1H-indol-3-yl)ethanamine |
InChI |
InChI=1S/C25H26N2O/c1-27(18-20-8-4-2-5-9-20)15-14-22-17-26-25-13-12-23(16-24(22)25)28-19-21-10-6-3-7-11-21/h2-13,16-17,26H,14-15,18-19H2,1H3 |
InChIキー |
YYZWLIHUCDJTCJ-UHFFFAOYSA-N |
正規SMILES |
CN(CCC1=CNC2=C1C=C(C=C2)OCC3=CC=CC=C3)CC4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Methyl 3-[2-(4-nitrophenyl)hydrazinylidene]-6-oxocyclohexa-1,4-diene-1-carboxylate](/img/structure/B12003140.png)
![[2-(4-methoxyphenyl)-4-oxochromen-3-yl] octanoate](/img/structure/B12003148.png)


![1,2-Dichloro-4-({[(propylamino)carbonyl]amino}sulfonyl)benzene](/img/structure/B12003168.png)






![4-{(E)-[({[4-(4-methoxyphenyl)-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)hydrazono]methyl}benzoic acid](/img/structure/B12003195.png)

